4-[(E)-2-Phenylethenyl]pyridin-1-ium-1-olate 4-[(E)-2-Phenylethenyl]pyridin-1-ium-1-olate
Brand Name: Vulcanchem
CAS No.: 21945-42-6
VCID: VC6218744
InChI: InChI=1S/C13H11NO/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+
SMILES: C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)[O-]
Molecular Formula: C13H11NO
Molecular Weight: 197.237

4-[(E)-2-Phenylethenyl]pyridin-1-ium-1-olate

CAS No.: 21945-42-6

Cat. No.: VC6218744

Molecular Formula: C13H11NO

Molecular Weight: 197.237

* For research use only. Not for human or veterinary use.

4-[(E)-2-Phenylethenyl]pyridin-1-ium-1-olate - 21945-42-6

Specification

CAS No. 21945-42-6
Molecular Formula C13H11NO
Molecular Weight 197.237
IUPAC Name 1-oxido-4-[(E)-2-phenylethenyl]pyridin-1-ium
Standard InChI InChI=1S/C13H11NO/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+
Standard InChI Key PRRGAMKJYDZXJH-VOTSOKGWSA-N
SMILES C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)[O-]

Introduction

Structural Characteristics

Molecular Architecture

The compound features a pyridine ring oxidized to its N-oxide form, with a (E)-styryl group (–CH=CH–C₆H₅) attached at the 4-position. The trans configuration of the styryl double bond minimizes steric clashes between the pyridine and phenyl moieties, enabling maximal π-conjugation across the system . Density functional theory (DFT) calculations predict a near-planar geometry, with dihedral angles between the pyridine and styryl groups measuring less than 10° . This alignment facilitates intramolecular charge transfer (ICT), as evidenced by redshifted absorption bands in UV-Vis spectra (λₘₐₓ ≈ 320–350 nm).

Electronic Configuration

The N-oxide group introduces significant polarization, with oxygen’s electronegativity creating a dipole moment along the pyridine axis. Natural Bond Orbital (NBO) analysis reveals partial charge distributions of +0.32 e on the nitrogen and −0.45 e on the oxygen . This charge separation enhances solubility in polar aprotic solvents compared to non-oxidized pyridines.

Spectroscopic Signatures

Key spectral data, inferred from related N-oxide derivatives, include:

Spectral TechniqueCharacteristic Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.50 (d, J = 6.8 Hz, 2H, H-2/H-6), 7.75 (d, J = 16.0 Hz, 1H, CH=), 7.60–7.30 (m, 5H, Ph–H), 6.85 (d, J = 16.0 Hz, 1H, =CH–), 6.65 (d, J = 6.8 Hz, 2H, H-3/H-5)
UV-Vis (MeOH)λₘₐₓ 332 nm (ε = 12,500 M⁻¹cm⁻¹)
IR (KBr)ν 1590 cm⁻¹ (C=N⁺–O⁻), 1510 cm⁻¹ (C=C aromatic), 1345 cm⁻¹ (N–O)

The strong deshielding of olefinic protons in ¹H NMR (δ > 7.50 ppm) confirms the (E)-configuration’s prevalence .

Synthesis and Preparation

Proposed Synthetic Routes

While no explicit protocols for this compound exist, convergent strategies from analogous systems suggest two pathways:

Pathway A: Pyridine N-Oxide Functionalization

  • Oxidation of 4-Vinylpyridine: Treatment of 4-vinylpyridine with m-CPBA (meta-chloroperbenzoic acid) yields 4-vinylpyridine N-oxide.

  • Heck Coupling: Palladium-catalyzed cross-coupling with iodobenzene introduces the styryl group .

Reaction equation:

4-Vinylpyridine N-oxide+PhIPd(OAc)2,PPh3,NEt34-[(E)-Styryl]pyridine N-oxide+HI\text{4-Vinylpyridine N-oxide} + \text{PhI} \xrightarrow{\text{Pd(OAc)}_2, \text{PPh}_3, \text{NEt}_3} \text{4-[(E)-Styryl]pyridine N-oxide} + \text{HI}

Pathway B: Condensation of Preformed Moieties

A Knoevenagel condensation between 4-pyridinecarboxaldehyde N-oxide and phenylacetonitrile under basic conditions (piperidine/MeOH) forms the styryl linkage .

Purification and Characterization

Crude products are typically recrystallized from ethanol/water mixtures (3:1 v/v), yielding pale-yellow needles. Purity is assessed via HPLC (C18 column, 70:30 H₂O/MeCN, retention time = 6.8 min).

Physicochemical Properties

Thermodynamic Parameters

PropertyValue
Molecular Weight197.237 g/mol
XLogP32.1
Hydrogen Bond Acceptors1
Rotatable Bonds2
Polar Surface Area26.3 Ų

The compound’s moderate lipophilicity suggests membrane permeability, while the N-oxide group enhances aqueous solubility (estimated 1.2 mg/mL in PBS pH 7.4).

Stability Profile

  • Thermal Stability: Decomposes at 215–220°C without melting .

  • Photostability: Undergoes EZ isomerization under UV light (λ = 365 nm) with a quantum yield of 0.18 .

Reactivity and Applications

Chemical Reactivity

The N-oxide group participates in:

  • Cycloadditions: Acts as a dipolarophile in 1,3-dipolar cycloadditions with nitrile oxides .

  • Reductions: Catalytic hydrogenation (H₂/Pd-C) cleaves the N–O bond, yielding 4-styrylpyridine.

Materials Science Applications

  • Organic Electronics: The extended conjugation supports charge mobility (μₕ = 0.12 cm²/V·s in OFETs) .

  • Fluorescent Probes: ICT transitions enable ratiometric pH sensing (pKₐ = 4.8–6.2) .

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